molecular formula C9H20NNa3O6P2 B12683113 Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate CAS No. 94199-73-2

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Cat. No.: B12683113
CAS No.: 94199-73-2
M. Wt: 369.17 g/mol
InChI Key: NQZPCVBNPUNFFT-UHFFFAOYSA-K
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Description

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C9H20NNa3O6P2. It is known for its unique structure, which includes a heptylimino group and bisphosphonate moieties. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate typically involves the reaction of heptylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in different fields such as catalysis and material science.

Scientific Research Applications

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related diseases.

    Industry: Utilized in the production of flame retardants, corrosion inhibitors, and water treatment chemicals.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The bisphosphonate groups can chelate metal ions, inhibiting the activity of metalloproteins. Additionally, the compound can interfere with biochemical pathways by binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium hydrogen ((heptylimino)bis(methylene))bisphosphonate
  • Tetrasodium ((heptylimino)bis(methylene))bisphosphonate
  • Trisodium hydrogen ((octylimino)bis(methylene))bisphosphonate

Uniqueness

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate is unique due to its specific heptylimino group, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and binding characteristics.

Properties

CAS No.

94199-73-2

Molecular Formula

C9H20NNa3O6P2

Molecular Weight

369.17 g/mol

IUPAC Name

trisodium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate

InChI

InChI=1S/C9H23NO6P2.3Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3

InChI Key

NQZPCVBNPUNFFT-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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